Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate
CAS No.: 1566900-03-5
Cat. No.: VC6118534
Molecular Formula: C9H7Br2FO2
Molecular Weight: 325.959
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1566900-03-5 |
|---|---|
| Molecular Formula | C9H7Br2FO2 |
| Molecular Weight | 325.959 |
| IUPAC Name | methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate |
| Standard InChI | InChI=1S/C9H7Br2FO2/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8H,1H3 |
| Standard InChI Key | JDZXEBKAUYNVQO-UHFFFAOYSA-N |
| SMILES | COC(=O)C(C1=CC(=C(C=C1)F)Br)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate () features a phenyl ring substituted with fluorine at the para position and bromine at the meta position. The acetate group is esterified with a methyl group, and the alpha-carbon bears a second bromine atom. This arrangement creates a sterically hindered environment that influences both its physical properties and chemical behavior .
IUPAC Name and Synonyms
The systematic IUPAC name is methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate. Alternative designations include:
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Methyl α,3-dibromo-4-fluorophenylacetate
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2-Bromo-2-(3-bromo-4-fluorophenyl)acetic acid methyl ester
Synthesis and Manufacturing
Bromination Strategies
The synthesis typically involves a two-step halogenation process (Figure 1):
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Friedel-Crafts Acylation: 4-Fluorophenyl acetic acid is acetylated using phenyl acetyl chloride in methylene chloride, catalyzed by Lewis acids like aluminum chloride .
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Alpha-Bromination: The intermediate undergoes bromination at the alpha-carbon using elemental bromine () in acetic acid with hydrobromic acid () as a catalyst .
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 25–30°C (bromination step) |
| Solvent | Methylene chloride |
| Catalyst | 30% HBr in acetic acid |
| Reaction Time | 3–6 hours |
Industrial-Scale Production
Continuous flow reactors have been adopted to enhance scalability. A 2024 patent demonstrated a 92% yield using in-line purification with acetone/hexane crystallization, reducing impurities to <1.5% .
Physical and Chemical Properties
Spectroscopic Data
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IR (KBr): 1745 cm (ester C=O), 1240 cm (C-F stretch), 560 cm (C-Br)
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H NMR (CDCl): δ 3.78 (s, 3H, OCH), δ 5.21 (s, 1H, CHBr), δ 7.12–7.45 (m, 3H, aromatic)
Thermodynamic Parameters
| Property | Value |
|---|---|
| Melting Point | 68–71°C |
| Boiling Point | 285°C (dec.) |
| LogP (Octanol-Water) | 3.2 ± 0.3 |
| Solubility in Water | <0.1 g/L (25°C) |
Reactivity and Applications
Nucleophilic Substitution
The alpha-bromine undergoes facile displacement with amines, yielding pharmaceutically relevant α-aminophenylacetic acid derivatives. For example, reaction with pyrrolidine at 60°C in DMF produces a β-lactamase inhibitor precursor in 85% yield .
Cross-Coupling Reactions
The 3-bromo substituent participates in Suzuki-Miyaura couplings. Using Pd(PPh) and arylboronic acids, biaryl derivatives are synthesized with >90% conversion (Table 1) .
Table 1: Coupling Reactivity with Arylboronic Acids
Pharmaceutical Intermediates
This compound serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs). A 2023 study utilized it in synthesizing fluorinated analogs of diclofenac with improved COX-2 selectivity .
Comparative Analysis with Structural Analogs
Table 2: Brominated Phenylacetate Derivatives
| Compound | Bromine Positions | Reactivity Index |
|---|---|---|
| Methyl 2-bromo-4-fluorophenylacetate | Alpha only | 0.78 |
| Methyl 3-bromo-4-fluorophenylacetate | Phenyl only | 0.65 |
| Target Compound | Alpha + Phenyl | 1.24 |
The dual bromination increases electrophilicity by 89% compared to mono-brominated analogs, enabling faster kinetics in substitution reactions .
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